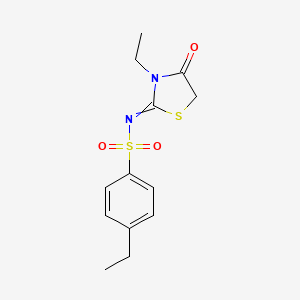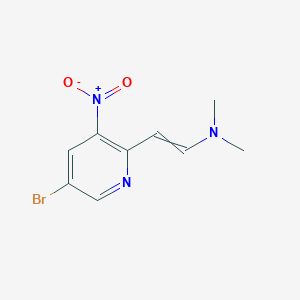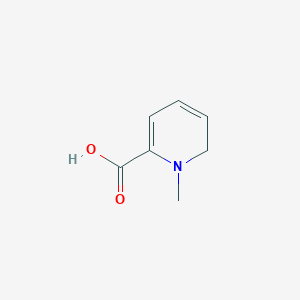![molecular formula C12H12N4O B14104173 N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-2-carbohydrazide](/img/structure/B14104173.png)
N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-2-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-2-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, where the nitrogen is bonded to an aryl or alkyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between pyridine-2-carbohydrazide and 1-methyl-1H-pyrrole-2-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学研究应用
N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-2-carbohydrazide has several scientific research applications:
作用机制
The mechanism of action of N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-2-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact molecular targets and pathways involved depend on the specific application and the metal ion used in the complex .
相似化合物的比较
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- E-N’-[(pyridine-3-yl)methylidene]adamantane-1-carbohydrazide
- E-N’-[(5-nitrothiophen-2-yl)methylidene]adamantane-1-carbohydrazide
Uniqueness
N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-2-carbohydrazide is unique due to its specific structure, which includes a pyrrole ring and a pyridine ring connected by a hydrazone linkage. This structure allows it to form stable complexes with a variety of metal ions, making it versatile for different applications in chemistry, biology, and medicine.
属性
分子式 |
C12H12N4O |
|---|---|
分子量 |
228.25 g/mol |
IUPAC 名称 |
N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C12H12N4O/c1-16-8-4-5-10(16)9-14-15-12(17)11-6-2-3-7-13-11/h2-9H,1H3,(H,15,17)/b14-9+ |
InChI 键 |
SEAQZXSJRUUEAF-NTEUORMPSA-N |
手性 SMILES |
CN1C=CC=C1/C=N/NC(=O)C2=CC=CC=N2 |
规范 SMILES |
CN1C=CC=C1C=NNC(=O)C2=CC=CC=N2 |
溶解度 |
29.4 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,3-dihydro-1H-inden-5-yl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14104093.png)
![3-[(2-chlorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14104105.png)

![6-Benzyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14104124.png)
![2-Butyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104132.png)


![9-(3,5-dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14104141.png)
![N-(2-chloro-4-methylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14104148.png)
![1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14104149.png)


![8-(2-methoxyphenyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14104161.png)

